molecular formula C11H17BrN4OSi B11832224 6-bromo-9-((2-(trimethylsilyl)ethoxy)methyl)-9H-purine

6-bromo-9-((2-(trimethylsilyl)ethoxy)methyl)-9H-purine

Cat. No.: B11832224
M. Wt: 329.27 g/mol
InChI Key: RIMYZARSUQSMGM-UHFFFAOYSA-N
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Description

6-bromo-9-((2-(trimethylsilyl)ethoxy)methyl)-9H-purine is a brominated purine derivative. Purines are a class of organic compounds that are essential components of nucleic acids, such as DNA and RNA. The bromine atom and the trimethylsilyl group in this compound make it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-9-((2-(trimethylsilyl)ethoxy)methyl)-9H-purine typically involves the bromination of a purine precursor followed by the introduction of the trimethylsilyl group. One common method involves the reaction of 6-bromopurine with 2-(trimethylsilyl)ethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-bromo-9-((2-(trimethylsilyl)ethoxy)methyl)-9H-purine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of a base (e.g., sodium hydride) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine yields an aminopurine derivative, while hydrolysis of the trimethylsilyl group results in a hydroxyl derivative.

Scientific Research Applications

6-bromo-9-((2-(trimethylsilyl)ethoxy)methyl)-9H-purine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex purine derivatives.

    Biology: Studied for its potential interactions with nucleic acids and enzymes.

    Medicine: Investigated for its potential as a precursor in the development of antiviral and anticancer agents.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 6-bromo-9-((2-(trimethylsilyl)ethoxy)methyl)-9H-purine involves its interaction with biological molecules. The bromine atom and the trimethylsilyl group can influence the compound’s binding affinity and specificity towards molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-9-methylpurine: A similar brominated purine derivative without the trimethylsilyl group.

    9-(2-(trimethylsilyl)ethoxy)methyl-9H-purine: A purine derivative with the trimethylsilyl group but without the bromine atom.

Uniqueness

6-bromo-9-((2-(trimethylsilyl)ethoxy)methyl)-9H-purine is unique due to the presence of both the bromine atom and the trimethylsilyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H17BrN4OSi

Molecular Weight

329.27 g/mol

IUPAC Name

2-[(6-bromopurin-9-yl)methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C11H17BrN4OSi/c1-18(2,3)5-4-17-8-16-7-15-9-10(12)13-6-14-11(9)16/h6-7H,4-5,8H2,1-3H3

InChI Key

RIMYZARSUQSMGM-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C=NC2=C1N=CN=C2Br

Origin of Product

United States

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